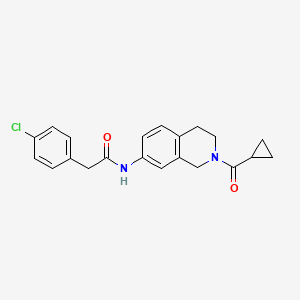

2-(4-chlorophenyl)-N-(2-cyclopropanecarbonyl-1,2,3,4-tetrahydroisoquinolin-7-yl)acetamide

CAS No.: 955643-43-3

Cat. No.: VC4446597

Molecular Formula: C21H21ClN2O2

Molecular Weight: 368.86

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 955643-43-3 |

|---|---|

| Molecular Formula | C21H21ClN2O2 |

| Molecular Weight | 368.86 |

| IUPAC Name | 2-(4-chlorophenyl)-N-[2-(cyclopropanecarbonyl)-3,4-dihydro-1H-isoquinolin-7-yl]acetamide |

| Standard InChI | InChI=1S/C21H21ClN2O2/c22-18-6-1-14(2-7-18)11-20(25)23-19-8-5-15-9-10-24(13-17(15)12-19)21(26)16-3-4-16/h1-2,5-8,12,16H,3-4,9-11,13H2,(H,23,25) |

| Standard InChI Key | NZSJPMLFXGNXKE-UHFFFAOYSA-N |

| SMILES | C1CC1C(=O)N2CCC3=C(C2)C=C(C=C3)NC(=O)CC4=CC=C(C=C4)Cl |

Introduction

2-(4-chlorophenyl)-N-(2-cyclopropanecarbonyl-1,2,3,4-tetrahydroisoquinolin-7-yl)acetamide is a complex organic compound with a molecular formula of C21H21ClN2O2 and a molecular weight of 368.9 g/mol . This compound is characterized by its unique structural features, including a cyclopropanecarbonyl group attached to a tetrahydroisoquinoline ring and a 4-chlorophenyl group linked through an amide bond.

Synthesis and Preparation

The synthesis of 2-(4-chlorophenyl)-N-(2-cyclopropanecarbonyl-1,2,3,4-tetrahydroisoquinolin-7-yl)acetamide typically involves multi-step reactions. While specific synthesis protocols for this compound are not widely detailed in the available literature, similar compounds often require careful selection of starting materials and reaction conditions to achieve high yields and purity.

Biological Activity and Potential Applications

Although specific biological activity data for 2-(4-chlorophenyl)-N-(2-cyclopropanecarbonyl-1,2,3,4-tetrahydroisoquinolin-7-yl)acetamide is limited, compounds with similar structural features have shown potential in various therapeutic areas. For instance, tetrahydroisoquinoline derivatives are known for their neuroprotective and anti-inflammatory properties, while cyclopropanecarbonyl groups can contribute to a compound's bioavailability and efficacy.

Future Research Directions

Given the lack of detailed research findings on this specific compound, future studies should focus on:

-

Synthetic Optimization: Developing efficient and environmentally friendly synthesis methods.

-

Biological Evaluation: Assessing the compound's pharmacological properties, including its potential as a therapeutic agent.

-

Structure-Activity Relationship (SAR) Studies: Investigating how modifications to the compound's structure affect its biological activity.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume